2-溴-4-氟-5-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

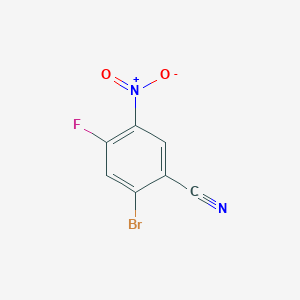

2-Bromo-4-fluoro-5-nitrobenzonitrile is a benzene derivative with a bromine, a fluorine, a nitrile, and a nitro electron withdrawing groups . It is a triple-substituted compound that can be used as an ideal scaffold for molecular design . Each substituent has different reactivities, thus no protective group is required .

Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-5-nitrobenzonitrile can be achieved through various methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . The reaction proceeds through the electrophilic substitution of bromine on the benzene ring, followed by the substitution of the fluorine atom with a bromine atom .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-5-nitrobenzonitrile consists of a benzene ring with a bromine, a fluorine, a nitrile, and a nitro group attached to it . Each of these substituents has different reactivities, making this compound an ideal scaffold for molecular design .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-fluoro-5-nitrobenzonitrile are primarily based on the reactivities of its substituents. For instance, the bromine atom can be replaced by other groups through nucleophilic substitution reactions . Additionally, the nitro group can be reduced to an amine, providing another avenue for further functionalization .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-fluoro-5-nitrobenzonitrile are influenced by its molecular structure. It has a molecular weight of 245.01 g/mol . Its exact mass and monoisotopic mass are 243.92837 g/mol . It has a topological polar surface area of 69.6 Ų . It has zero hydrogen bond donors and four hydrogen bond acceptors .科学研究应用

化学合成与反应

2-溴-4-氟-5-硝基苯甲腈由于其反应性官能团,作为合成多种有机化合物的一个关键中间体。例如,通过与胺、氨基酸和 NH-杂芳族化合物反应的转化,已被探索来制备一系列 N-(2-氰基-4-硝基苯基)衍生物。这些反应提供了对硝基对芳环结构影响的见解,及其对所得化合物的磁共振光谱的影响 (Wilshire, 1967)。

除草剂抗性

在农业研究中,来自肺炎克雷伯菌的特定腈酶,将溴苯腈转化为其无毒代谢物,已被用于赋予植物除草剂抗性。这种基因改造展示了类似腈化合物在开发抗特定除草剂作物中的实际应用,说明了虫害管理的创新方法 (Stalker, Mcbride, & Malyj, 1988)。

环境降解

已研究了溴苯腈等卤代芳基腈的环境降解,包括厌氧过程在内的各种条件。研究表明,类似于 2-溴-4-氟-5-硝基苯甲腈的化合物可以在产甲烷、产硫化物和 Fe(III) 还原条件下进行生物降解。这表明了这些化学物质环境解毒的潜在途径,突出了它们的生物降解性和微生物群落在其分解中的作用 (Knight, Berman, & Häggblom, 2003)。

催化应用

某些化合物在化学反应中的催化效率,例如用 2-氨基苯甲腈固定二氧化碳以生成喹唑啉-2,4(1H,3H)-二酮,已得到研究。这项研究证明了溴氟硝基苯甲腈在促进二氧化碳捕获和利用中的效用,提出了一种将 CO2 转化为有价值的有机产物的方法 (Kimura, Sunaba, Kamata, & Mizuno, 2012)。

分析和结构化学

对类似化合物的分析研究提供了对其结构和电子性质的见解。了解这些化合物的能量、结构和电子参数,有助于开发新材料和优化化学过程,强调了此类化合物在化学研究的更广泛背景中的重要性 (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012)。

作用机制

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzonitrile is primarily based on its reactivity as an electrophile. The bromine atom is susceptible to nucleophilic attack, allowing for substitution reactions. Similarly, the nitro group can be reduced to an amine, which can then participate in a variety of reactions .

安全和危害

属性

IUPAC Name |

2-bromo-4-fluoro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKIJOKGRTZMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2673637.png)

![3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2673639.png)

![2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2673642.png)